Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester
Description
The compound Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is a brominated acetic acid derivative with a complex ester and amide functionality. Its structure comprises:
A bromo-substituted acetic acid core. A 2-methylpropyl (isobutyl) ester group. A bromoacetylated amino group (-NH-CO-CH₂Br) attached to the central 2-methylpropyl moiety.
This dual bromination and amide-ester architecture likely enhances its reactivity, making it a candidate for specialized organic synthesis or bioactive applications.
Properties
CAS No. |
144397-09-1 |
|---|---|
Molecular Formula |
C8H13Br2NO3 |
Molecular Weight |
331.00 g/mol |
IUPAC Name |
[2-[(2-bromoacetyl)amino]-2-methylpropyl] 2-bromoacetate |
InChI |
InChI=1S/C8H13Br2NO3/c1-8(2,11-6(12)3-9)5-14-7(13)4-10/h3-5H2,1-2H3,(H,11,12) |
InChI Key |
ZJYWJGWONYFCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CBr)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Step 1 : Add 2,2-dimethylaziridine (99.0% purity) to slightly acidic water (pH 3.5–4.0) at 40–50°C.
- Step 2 : Reflux for 1 h, followed by reduced-pressure distillation to remove 80% of water.
- Step 3 : Neutralize with 30% NaOH (pH 9.5–10), filter, and distill under vacuum to obtain 2-amino-2-methyl-1-propanol (91% yield, 99.4% purity).
Bromoacetic Acid Synthesis
Bromoacetic acid serves as a precursor for both ester and amide functionalities.
Method A (US4123443A):
- Reagents : Chloroacetic acid, KBr, conc. H₂SO₄, alcohol (e.g., 2,3-dichloro-1-propanol), toluene (azeotropic solvent).
- Conditions :
Method B (CN101891615A):
- Reagents : Acetic acid, red phosphorus, bromine.
- Conditions :
Esterification of Bromoacetic Acid
The 2-amino-2-methylpropyl ester is formed via acid-catalyzed esterification.
Procedure (Adapted from US4123443A):
- Reagents : Bromoacetic acid, 2-amino-2-methyl-1-propanol, H₂SO₄, tetrachloroethylene (azeotropic solvent).
- Conditions :
Acylation with Bromoacetyl Bromide
The amino group is acylated using bromoacetyl bromide.
Procedure (Adapted from PMC3934370):
- Reagents : 2-Amino-2-methylpropyl bromoacetate, bromoacetyl bromide, triethylamine (TEA), dichloromethane (DCM).
- Conditions :
One-Pot Sequential Synthesis (Hypothetical)
A streamlined approach combining esterification and acylation.
Procedure:
- Esterification : React bromoacetic acid with 2-amino-2-methyl-1-propanol in toluene/H₂SO₄ at 100°C (4 h).
- Acylation : Add bromoacetyl bromide and TEA directly to the mixture at 0°C, then warm to room temperature (12 h).
- Workup : Extract with DCM, wash with HCl (1 M), and recrystallize from ethanol/water (yield: 65–70%).
Critical Analysis of Methodologies
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form more complex molecules.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while hydrolysis will produce the corresponding acid and alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₈H₁₃Br₂NO₃
- Molecular Weight: Approximately 289.00 g/mol
- IUPAC Name: Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester
The compound features both acetic acid and bromoacetyl moieties, contributing to its reactivity as an alkylating agent. The presence of bromine makes it particularly useful for nucleophilic substitution reactions, which are fundamental in organic synthesis.
Organic Synthesis
This compound is primarily utilized in organic synthesis due to its ability to undergo various chemical transformations:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Hydrolysis: In the presence of water, this compound can hydrolyze to yield acetic acid and other products.
- Condensation Reactions: It can react with amines or alcohols to form esters and amides, expanding its utility in synthesizing complex organic molecules.
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for pharmaceutical research:
- Antimicrobial Activity: Studies have indicated that brominated compounds can exhibit antimicrobial properties. Research involving related compounds has shown potential activity against various pathogens.
- Biological Interactions: Interaction studies demonstrate that brominated compounds can modify proteins and nucleic acids, potentially affecting their function. This property is crucial for drug design and development.
Agricultural Chemistry
This compound may find applications in agricultural chemistry:
- Pesticide Development: Its reactivity could be harnessed to develop new pesticides or herbicides that target specific biological pathways in pests.
- Biomarker Research: The metabolic pathways of brominated compounds suggest they may serve as biomarkers for exposure or toxicity assessments in agricultural settings.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various brominated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
Case Study 2: Synthesis Pathways
Research focused on synthesizing derivatives of this compound revealed multiple synthetic routes. These pathways highlighted the compound's versatility and potential for creating analogs with enhanced biological activity.
Mechanism of Action
The mechanism of action of acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester involves its reactivity as an alkylating agent. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This alkylation can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Acetic Acid, 2-Methylpropyl Ester (Isobutyl Acetate)
- Structure : Simple ester lacking bromine or amide groups.
- Physical Properties :
- Vapor pressure: 13 mm Hg at 20°C .
- Water solubility: Very low.
- Applications : Widely used as a solvent in coatings and fragrances .
- Comparison : The target compound’s bromine and amide substituents increase molecular weight (~293 g/mol vs. 116 g/mol for isobutyl acetate) and polarity, likely reducing volatility and altering solubility.
Acetic Acid, Bromocyano-, 2-Methylpropyl Ester
- The nitrile group introduces distinct reactivity (e.g., susceptibility to hydrolysis).
- Molecular formula: C₇H₁₀BrNO₂ vs. C₈H₁₂Br₂N₂O₃ for the target compound.
Structure: Features a bromocyano (-Br-C≡N) group instead of the bromoacetyl amino group . Key Differences:
Brominated Esters with Bioactive Potential
Bromopropylate (Isopropyl 2,2-Bis(4-Bromophenyl)Ethers)
- Structure : Dibrominated benzilic acid ester with acaricidal activity .
- Applications : Used as a contact acaricide (e.g., Acarol®).
- Comparison : Both compounds contain bromine, but bromopropylate’s diaryl ether structure contrasts with the target’s aliphatic bromo-acetyl amide group. This structural divergence suggests different biological targets and mechanisms.
Esters with Amino/Amide Functionality
(S)-Valine Thiazole-Derived Peptides
Examples: Ethyl esters with amino-thiazole backbones (e.g., Compound 11 in : (S)-2-(1-{[2-(1-Amino-2-methylpropyl)thiazole-4-carbonyl]amino}-(S)-2-methylpropyl)thiazole-4-carboxylic acid ethyl ester) . Physical Properties: Melting points ~119–122°C; purity >95%. Comparison: The target compound’s bromoacetyl amino group may confer stronger electrophilicity compared to thiazole-based amines, influencing reactivity in nucleophilic substitution reactions.
Data Tables
Table 1: Structural Comparison of Brominated Esters
| Compound Name | Substituents | Ester Group | Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Bromo, bromoacetyl amino | 2-methylpropyl | Ester, amide, bromide | — |
| Acetic acid, bromocyano-, 2-methylpropyl ester | Bromocyano | 2-methylpropyl | Ester, nitrile, bromide | |
| Bromopropylate | 4,4'-Dibromobenzilic acid | Isopropyl | Ester, aryl bromide |
Table 2: Physical Properties of Selected Esters
| Compound Name | Vapor Pressure (mm Hg) | Water Solubility | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Acetic acid, 2-methylpropyl ester | 13 at 20°C | Very low | 116.16 | |
| Acetic acid, bromocyano-, 2-methylpropyl ester | N/A | N/A | 236.07 | |
| Bromopropylate | N/A | Low | 448.12 |
Biological Activity
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is a brominated derivative of acetic acid, characterized by its complex structure comprising both acetic acid and bromoacetyl moieties. This compound has garnered interest due to its potential biological activities and applications in organic synthesis and pharmaceutical chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
- Molecular Formula: C₈H₁₃Br₂NO₃
- Molecular Weight: Approximately 289.01 g/mol
- CAS Registry Number: 144397-09-1
The compound exhibits reactivity as an alkylating agent, participating in nucleophilic substitution reactions, hydrolysis, and condensation reactions with amines or alcohols, leading to various esters and amides .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that brominated compounds can modify these macromolecules, potentially impacting their functions.
- Alkylation of Nucleophiles: The presence of bromine allows the compound to act as an alkylating agent, which can lead to modifications in proteins and nucleic acids.
- Formation of Reactive Metabolites: Studies suggest that the compound may generate metabolites that serve as biomarkers for exposure or toxicity assessments .
Antimicrobial Activity
A study focusing on related brominated compounds demonstrated significant antimicrobial properties against various pathogens. The structural similarities between these compounds suggest that this compound may exhibit similar effects.
Interaction with Biological Molecules
Studies examining the interaction of brominated compounds with proteins showed that they can form covalent bonds with amino acid residues, leading to alterations in protein function. This interaction is critical for understanding the therapeutic implications of this compound.
Comparative Analysis
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bromoacetic Acid | C₂H₃BrO₂ | Used as an alkylating agent in organic synthesis. |
| 2-Bromopropanoic Acid | C₃H₇BrO₂ | Similar applications; less complex than target compound. |
| Bromoacetamide | C₂H₃BrN | Known for reactivity towards nucleophiles. |
| Bromoethyl Acetate | C₄H₉BrO₂ | Utilized in various organic reactions; simpler structure. |
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat may lead to decomposition of brominated intermediates.
- Solvent Choice : Anhydrous conditions (e.g., THF or DCM) minimize hydrolysis of reactive bromine groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.
Basic: How can researchers validate the structural integrity and purity of this compound using spectroscopic methods?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₈H₁₂Br₂NO₃: ~354.92 g/mol) confirms molecular formula .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
Advanced: What mechanistic insights explain the reactivity of the bromoacetyl and 2-methylpropyl ester groups in nucleophilic substitution reactions?
Answer:
The bromoacetyl group is highly electrophilic due to electron-withdrawing effects of Br and the adjacent carbonyl, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). The 2-methylpropyl ester’s steric bulk reduces reactivity at the ester carbonyl but stabilizes intermediates via hyperconjugation. Comparative studies with methyl 2-bromopropionate (less steric hindrance) show faster substitution kinetics, highlighting the trade-off between steric effects and electronic activation .
Q. Experimental Design :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO).
- Computational Modeling : DFT calculations predict transition-state stabilization by the 2-methylpropyl group .
Advanced: How does steric hindrance from the 2-methylpropyl group influence the compound’s stability under acidic/basic conditions?
Answer:
The bulky 2-methylpropyl group impedes hydrolysis by shielding the ester carbonyl. Under basic conditions (pH > 10), the ester undergoes slow saponification compared to less hindered analogs (e.g., ethyl bromoacetate). Acidic conditions (pH < 3) show minimal degradation due to protonation of the nucleophilic water molecule.
Q. Methodology :
- Stability Assay : Incubate the compound in buffers (pH 3–12) at 25°C/40°C. Monitor degradation via HPLC .
- Activation Energy Calculation : Arrhenius plots quantify temperature-dependent hydrolysis rates .
Advanced: What strategies enable the use of this compound as a bifunctional crosslinker in polymer chemistry?
Answer:
The dual bromine atoms allow crosslinking via nucleophilic substitution (e.g., with thiol- or amine-functionalized polymers).
Q. Protocol :
Polymer Functionalization : Synthesize a thiol-terminated polyurethane or PEG.
Crosslinking : React 1:1 molar ratio of crosslinker and polymer in DMF at 60°C for 24 hours.
Characterization :
- Gel Permeation Chromatography (GPC) : Measure increase in molecular weight.
- Swelling Tests : Assess crosslink density in solvents like toluene .
Advanced: How can researchers resolve contradictions in reported reactivity of brominated esters with tertiary amines?
Answer:
Discrepancies may arise from solvent polarity or amine basicity. For example, in DMF, tertiary amines (e.g., Et₃N) deprotonate the amide NH, inhibiting nucleophilic attack. In less polar solvents (toluene), the reaction proceeds via a neutral mechanism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
